3-Biphenylboronic acid
Overview
Description
Biphenyl-3-ylboronic acid: is an organic compound with the molecular formula C12H11BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in various chemical reactions, especially in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-3-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromobiphenyl with a boron-containing reagent. For instance, 3-bromobiphenyl can be treated with n-butyllithium followed by the addition of trimethyl borate. The reaction mixture is then hydrolyzed to yield biphenyl-3-ylboronic acid .
Industrial Production Methods: In industrial settings, the production of biphenyl-3-ylboronic acid often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Biphenyl-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of biphenyl-3-ylboronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or a base, resulting in the formation of biphenyl.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For protodeboronation reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Biphenyl-3-yl Alcohol: From oxidation.
Biphenyl: From protodeboronation.
Scientific Research Applications
Chemistry: Biphenyl-3-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, biphenyl-3-ylboronic acid is used as a reagent for the detection of sugars and other biomolecules. It has also been evaluated for its pharmacological activity as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the metabolism of fatty acids .
Industry: In industrial applications, biphenyl-3-ylboronic acid is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it a key component in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of biphenyl-3-ylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. In biological systems, biphenyl-3-ylboronic acid can interact with enzymes and other proteins, potentially inhibiting their activity by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the biphenyl group.
4-Biphenylboronic Acid: Similar but with the boronic acid group at the 4-position instead of the 3-position.
2-Biphenylboronic Acid: Similar but with the boronic acid group at the 2-position.
Uniqueness: Biphenyl-3-ylboronic acid is unique due to its specific positioning of the boronic acid group, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain applications compared to its isomers .
Properties
IUPAC Name |
(3-phenylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXICVKOZJFRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370206 | |
Record name | 3-Biphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-95-2 | |
Record name | 3-Biphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-phenylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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